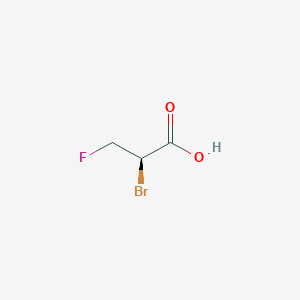
lithium;4,5-diisocyano-2-(trifluoromethyl)imidazol-3-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;4,5-diisocyano-2-(trifluoromethyl)imidazol-3-ide is a chemical compound with the molecular formula C6F3LiN4. It is known for its unique structure, which includes a trifluoromethyl group and two isocyano groups attached to an imidazole ring. This compound is used in various scientific research applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4,5-diisocyano-2-(trifluoromethyl)imidazol-3-ide typically involves the reaction of 4,5-dicyano-2-(trifluoromethyl)imidazole with lithium reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture and oxygen from affecting the reaction . The product is then purified through crystallization or other suitable methods to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The final product is subjected to rigorous quality control to ensure consistency and purity .
化学反应分析
Types of Reactions
Lithium;4,5-diisocyano-2-(trifluoromethyl)imidazol-3-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The isocyano groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
科学研究应用
Lithium;4,5-diisocyano-2-(trifluoromethyl)imidazol-3-ide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
作用机制
The mechanism of action of lithium;4,5-diisocyano-2-(trifluoromethyl)imidazol-3-ide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Lithium bis(fluorosulfonyl)imide (LiFSI): Another lithium salt used in similar applications, known for its high stability and conductivity.
Lithium hexafluorophosphate (LiPF6): Commonly used in lithium-ion batteries, known for its good electrochemical performance.
Uniqueness
Lithium;4,5-diisocyano-2-(trifluoromethyl)imidazol-3-ide is unique due to its trifluoromethyl and isocyano groups, which impart distinctive chemical and physical properties. These features make it particularly useful in specialized applications where other lithium salts may not perform as well .
属性
IUPAC Name |
lithium;4,5-diisocyano-2-(trifluoromethyl)imidazol-3-ide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F3N4.Li/c1-10-3-4(11-2)13-5(12-3)6(7,8)9;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUIFOPKBDFPCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[C-]#[N+]C1=C(N=C([N-]1)C(F)(F)F)[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[C-]#[N+]C1=C(N=C([N-]1)C(F)(F)F)[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F3LiN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2S)-oxan-2-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B8253912.png)



![(3S)-1-methyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine](/img/structure/B8253933.png)
![[(2S)-4-methylpiperazin-2-yl]-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone](/img/structure/B8253938.png)


![2-iodo-1-[(2S)-oxan-2-yl]imidazole](/img/structure/B8253954.png)

![(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride](/img/structure/B8253987.png)
![3-[(R)-2-Oxocyclohexyl]propanenitrile](/img/structure/B8253998.png)


